Cas no 1379445-24-5 ((S)-1-(6-Bromo-pyridin-2-yl)-pyrrolidin-3-ol)

(S)-1-(6-Bromo-pyridin-2-yl)-pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a brominated pyridine moiety, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of a stereogenic center at the 3-position of the pyrrolidine ring enhances its utility in asymmetric synthesis, particularly for constructing bioactive molecules with defined stereochemistry. The bromine substituent on the pyridine ring offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Its hydroxyl group provides a handle for derivatization, enabling the introduction of diverse pharmacophores. This compound is particularly useful in medicinal chemistry for developing targeted inhibitors or ligands due to its structural versatility and synthetic flexibility.
(S)-1-(6-Bromo-pyridin-2-yl)-pyrrolidin-3-ol structure
1379445-24-5 structure
Product Name:(S)-1-(6-Bromo-pyridin-2-yl)-pyrrolidin-3-ol
CAS No:1379445-24-5
MF:C9H11BrN2O
MW:243.100441217422
CID:2165496
Update Time:2025-10-13

(S)-1-(6-Bromo-pyridin-2-yl)-pyrrolidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • (S)-1-(6-bromo-pyridin-2-yl)-pyrrolidin-3-ol
    • (S)-1-(6-Bromopyridin-2-yl)pyrrolidin-3-ol
    • (S)-1-(6-Bromo-pyridin-2-yl)-pyrrolidin-3-ol
    • Inchi: 1S/C9H11BrN2O/c10-8-2-1-3-9(11-8)12-5-4-7(13)6-12/h1-3,7,13H,4-6H2/t7-/m0/s1
    • InChI Key: WWHTZWXAZJJPRA-ZETCQYMHSA-N
    • SMILES: BrC1=CC=CC(=N1)N1CC[C@@H](C1)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 179
  • Topological Polar Surface Area: 36.4

(S)-1-(6-Bromo-pyridin-2-yl)-pyrrolidin-3-ol Pricemore >>

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Additional information on (S)-1-(6-Bromo-pyridin-2-yl)-pyrrolidin-3-ol

Introduction to (S)-1-(6-Bromo-pyridin-2-yl)-pyrrolidin-3-ol (CAS No. 1379445-24-5)

(S)-1-(6-Bromo-pyridin-2-yl)-pyrrolidin-3-ol (CAS No. 1379445-24-5) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a bromopyridine moiety, making it a valuable intermediate in the synthesis of various bioactive molecules.

The chiral center in (S)-1-(6-Bromo-pyridin-2-yl)-pyrrolidin-3-ol plays a crucial role in its biological activity and selectivity. The presence of the bromine atom at the 6-position of the pyridine ring adds to its versatility, allowing for further functionalization and modification. This compound has been extensively studied for its potential applications in drug discovery and development, particularly in the areas of neurodegenerative diseases, cancer, and inflammatory disorders.

Recent research has highlighted the importance of (S)-1-(6-Bromo-pyridin-2-yl)-pyrrolidin-3-ol as a key intermediate in the synthesis of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases involved in cancer progression. The researchers synthesized a series of analogs by modifying the pyrrolidine ring and the bromopyridine moiety, leading to compounds with improved pharmacological profiles.

In another notable study, scientists investigated the use of (S)-1-(6-Bromo-pyridin-2-yl)-pyrrolidin-3-ol as a building block for the development of inhibitors targeting neurodegenerative diseases. The compound was used to synthesize small molecules that selectively bind to and modulate the activity of specific protein targets associated with conditions such as Alzheimer's disease and Parkinson's disease. The results showed that these derivatives exhibited promising neuroprotective effects in preclinical models.

The synthetic accessibility of (S)-1-(6-Bromo-pyridin-2-yl)-pyrrolidin-3-ol has also been a subject of interest. Various synthetic routes have been developed to efficiently produce this compound on both laboratory and industrial scales. One such method involves a palladium-catalyzed cross-coupling reaction, which allows for high yields and excellent stereoselectivity. This synthetic strategy has been widely adopted due to its robustness and scalability.

The physicochemical properties of (S)-1-(6-Bromo-pyridin-2-yl)-pyrrolidin-3-ol have been thoroughly characterized. It is a white crystalline solid with a melting point ranging from 85°C to 87°C. The compound is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), making it suitable for various chemical reactions and biological assays. Its stability under different conditions has also been evaluated, ensuring its reliability as an intermediate in complex synthetic pathways.

In terms of safety, (S)-1-(6-Bromo-pyridin-2-yl)-pyrrolidin-3-ol is generally considered safe for laboratory use when proper handling protocols are followed. However, it is important to note that appropriate personal protective equipment (PPE) should be worn during handling to minimize exposure risks. Additionally, waste disposal should be conducted in accordance with local regulations to ensure environmental safety.

The future prospects for (S)-1-(6-Bromo-pyridin-2-yl)-pyrrolidin-3-ol are promising. Ongoing research continues to explore its potential applications in drug discovery and development, with a focus on identifying new therapeutic targets and optimizing existing compounds. The compound's unique structural features and versatile reactivity make it an attractive candidate for further investigation.

In conclusion, (S)-1-(6-Bromo-pyridin-2-yl)-pyrrolidin-3-ol (CAS No. 1379445-24-5) is a valuable chiral compound with significant potential in medicinal chemistry and pharmaceutical research. Its role as an intermediate in the synthesis of bioactive molecules, coupled with its favorable physicochemical properties and synthetic accessibility, positions it as an important tool for advancing drug discovery efforts.

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